DL-Threonine

Description

DL-Threonine has been reported in Saccharomyces cerevisiae with data available.

Threonine is an essential amino acid in humans. It is abundant in human plasma, particularly in newborns. Severe deficiency of threonine causes neurological dysfunction and lameness in experimental animals. Threonine is an immunostimulant which promotes the growth of thymus gland. It also can probably promote cell immune defense function. This amino acid has been useful in the treatment of genetic spasticity disorders and multiple sclerosis at a dose of 1 gram daily. It is highly concentrated in meat products, cottage cheese and wheat germ. The threonine content of most of the infant formulas currently on the market is approximately 20% higher than the threonine concentration in human milk. Due to this high threonine content the plasma threonine concentrations are up to twice as high in premature infants fed these formulas than in infants fed human milk. The whey proteins which are used for infant formulas are sweet whey proteins. Sweet whey results from cheese production. Threonine catabolism in mammals appears to be due primarily (70-80%) to the activity of threonine dehydrogenase (EC 1.1.1.103) that oxidizes threonine to 2-amino-3-oxobutyrate, which forms glycine and acetyl CoA, whereas threonine dehydratase (EC 4.2.1.16) that catabolizes threonine into 2-oxobutyrate and ammonia, is significantly less active. Increasing the threonine plasma concentrations leads to accumulation of threonine and glycine in the brain. Such accumulation affects the neurotransmitter balance which may have consequences for the brain development during early postnatal life. Thus, excessive threonine intake during infant feeding should be avoided. (A3450).

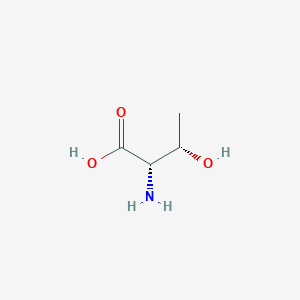

Structure

2D Structure

Propriétés

IUPAC Name |

2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015364 | |

| Record name | 2-Amino-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma | |

| Record name | DL-Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2 | |

| Record name | Allothreonine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-hydroxy-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Allothreonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Allothreonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 144-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-HYDROXY-BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760PJT2SS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of DL-Threonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine is a racemic mixture of the D- and L-enantiomers of threonine, an essential α-amino acid that plays a crucial role in protein synthesis and various metabolic pathways. Its unique structure, featuring two chiral centers and a hydroxyl group, imparts specific chemical and physical properties that are of significant interest in the fields of biochemistry, pharmacology, and synthetic chemistry. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for the analysis of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are critical for its handling, characterization, and application in research and development.

| Property | Value |

| IUPAC Name | (2RS,3SR)-2-Amino-3-hydroxybutanoic acid |

| CAS Number | 80-68-2 |

| Chemical Formula | C₄H₉NO₃ |

| Molecular Weight | 119.12 g/mol [1] |

| Appearance | White crystalline powder[2][3] |

| Melting Point | 244-245 °C (with decomposition)[2][4] |

| Solubility in Water | 20.1 g/100 mL (at 25 °C)[2][3] |

| Solubility in Organic Solvents | Insoluble in ethanol[2][3] |

| pKa (Carboxyl Group) | ~2.09[5][6] |

| pKa (Amino Group) | ~9.10[5][6] |

| Isoelectric Point (pI) | ~5.60[6] |

| Optical Rotation ([α]D20) | 0 ± 1.0° (c=6, H₂O) |

Structural Characteristics

This compound possesses a complex stereochemistry due to the presence of two chiral centers at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers. This compound is a racemic mixture, meaning it contains equal amounts of D-threonine and L-threonine.

Because of the two asymmetric carbon atoms in the threonine molecule, there are four optical isomers: D-threonine, L-threonine, D-allothreonine, and L-allothreonine.[3] The naturally occurring form in proteins is L-threonine. The crystal structure of L-threonine has been determined using X-ray diffraction methods.[7]

Metabolic Pathways

Threonine is metabolized in mammals through several key pathways. A primary route involves its conversion to pyruvate (B1213749) or acetyl-CoA, linking it to central carbon metabolism. In many animals, threonine is converted to pyruvate via threonine dehydrogenase.[4] This pathway can also lead to the production of acetyl-CoA and glycine.[4] In humans, a significant portion of threonine is converted to α-ketobutyrate.[4]

Experimental Protocols

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[8]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.[9]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[8]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[10]

-

Since this compound decomposes, the temperature at which darkening or charring is observed should also be noted.[8]

-

Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in a given solvent (e.g., water) at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]

-

Sampling: A known volume of the saturated solution is carefully withdrawn, ensuring no solid particles are included. This can be achieved by filtration or centrifugation.

-

Solvent Evaporation: The solvent from the collected sample is evaporated completely under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound).

-

Mass Determination: The mass of the remaining solid this compound is accurately measured.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent (e.g., g/100 mL).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the carboxyl and amino groups of this compound.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration Setup: A calibrated pH meter with an electrode is immersed in the amino acid solution. The solution is stirred continuously.

-

Acidic Titration: The solution is first acidified to a low pH (e.g., pH 1.5-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Basic Titration: The acidified solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[12]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.[13]

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. In an aqueous solution (D₂O), the ¹H NMR spectrum will show characteristic signals for the protons on the α-carbon, β-carbon, and the methyl group. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in its solid state.[14]

Methodology Outline:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[14]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined and refined to generate a precise three-dimensional model of the molecule.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Threonine - Wikipedia [en.wikipedia.org]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. Ch27 pKa and pI values [chem.ucalgary.ca]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. byjus.com [byjus.com]

- 11. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Stereoisomers of DL-Threonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the four stereoisomers of threonine, detailing their structural differences, physicochemical properties, biological significance, and the experimental methodologies used for their separation and synthesis. This document is intended to be a valuable resource for professionals in organic chemistry, biochemistry, and pharmacology.

Introduction to the Stereoisomers of Threonine

Threonine (2-amino-3-hydroxybutanoic acid) is an essential α-amino acid that plays a crucial role in the biosynthesis of proteins.[1] A key structural feature of threonine is the presence of two chiral centers at the α-carbon (C2) and the β-carbon (C3). This results in the existence of four distinct stereoisomers, which can be grouped into two pairs of enantiomers.[1][2]

The four stereoisomers are:

-

(2S,3R)-2-amino-3-hydroxybutanoic acid , commonly known as L-Threonine . This is the naturally occurring, proteinogenic stereoisomer essential for human nutrition.[1][2]

-

(2R,3S)-2-amino-3-hydroxybutanoic acid , known as D-Threonine . This is the enantiomer of L-Threonine.

-

(2S,3S)-2-amino-3-hydroxybutanoic acid , known as L-allo-Threonine . This is a diastereomer of L-Threonine.[1]

-

(2R,3R)-2-amino-3-hydroxybutanoic acid , known as D-allo-Threonine . This is the enantiomer of L-allo-Threonine and a diastereomer of D-Threonine.

The "allo" prefix is used to designate the diastereomer of the common naturally occurring form. The relationships between these isomers are critical to their biological function and chemical behavior.

Visualization of Stereochemical Relationships

The stereochemical relationships between the four isomers of threonine can be visualized as a set of enantiomeric and diastereomeric pairs.

Physicochemical Differences

The stereoisomers of threonine, while having the same chemical formula and connectivity, exhibit distinct physicochemical properties due to their different three-dimensional arrangements. These differences are critical for their separation and have implications for their biological activity.

| Property | L-Threonine | D-Threonine | L-allo-Threonine | D-allo-Threonine |

| Configuration | (2S,3R) | (2R,3S) | (2S,3S) | (2R,3R) |

| CAS Number | 72-19-5[3] | 632-20-2[4] | 28954-12-3[5] | 24830-94-2[6] |

| Molar Mass ( g/mol ) | 119.12[1] | 119.12[4] | 119.12[5] | 119.12 |

| Melting Point (°C) | ~256 (decomposes)[7] | 274 (decomposes)[4] | 272 (decomposes)[5][8] | 245-248[] |

| Specific Rotation [α]D | -28.3° (c=2, H₂O)[2] | +28.4° (c=5, H₂O) | +9.5° (c=2, H₂O)[5] | -9.6° (c=1, H₂O) |

| pKa (α-COOH) | 2.09 - 2.63[1][10] | ~2.1 | ~2.1 | ~2.1 |

| pKa (α-NH₃⁺) | 9.10 - 10.43[1][10] | ~9.1 | ~9.1 | ~9.1 |

| Water Solubility | High[11] | High | Lower than Threonine[11] | Lower than Threonine |

Note: pKa and solubility values for D-, L-allo-, and D-allo-threonine are expected to be very similar to L-threonine due to their structural similarity, but extensive experimental data for each isomer is not consistently reported. Threonine species generally exhibit higher solubility in water than allo-threonine species.[11]

Biological Significance and Differential Activity

The biological roles of threonine stereoisomers are highly distinct, a direct consequence of the stereospecificity of enzymes and receptors in biological systems.

-

L-Threonine : As the sole proteinogenic isomer, L-threonine is incorporated into polypeptides during translation.[12] It is an essential amino acid for humans, meaning it cannot be synthesized de novo and must be obtained from the diet.[1] The hydroxyl side-chain of L-threonine residues in proteins is a key site for post-translational modifications, most notably O-linked glycosylation and phosphorylation by threonine kinases, which are fundamental processes in cellular signaling and regulation.[1]

-

D-Threonine : While L-amino acids are predominant in eukaryotes, D-isomers are found in nature, particularly in bacterial cell walls and as neuromodulators.[13] D-Threonine has been detected in mammalian tissues, such as the brain, and in urine.[] In the context of drug development, D-threonine serves as a valuable chiral building block for synthesizing peptidomimetic drugs, which can offer enhanced stability against proteolytic degradation compared to their L-counterparts.[14]

-

Allo-Threonine Isomers : L-allo-threonine and D-allo-threonine are generally rare in nature.[15] However, D-allo-threonine has been found in significant amounts in certain mammalian brain areas.[] L-allo-Threonine was not detected in the same study.[] The biological functions of the allo-isomers are not as well-understood as those of L- and D-threonine. Some antibiotics, such as katanosins, have been found to contain allo-threonine residues.[16]

-

Enzymatic Discrimination : Enzymes exhibit high stereoselectivity. For example, Threonine aldolases (TAs) are enzymes that catalyze the retro-aldol cleavage of threonine into glycine (B1666218) and acetaldehyde. These enzymes are highly specific for the stereochemistry at both the α- and β-carbons, with different classes of TAs showing specificity for L-threonine versus L-allo-threonine.[17] This enzymatic specificity is a cornerstone of the distinct metabolic fates of the threonine stereoisomers.

It is critical to note that while phosphorylation of L-threonine residues within a protein is a key signaling event, there is limited evidence for free threonine stereoisomers acting directly as signaling molecules that differentially regulate specific pathways. Their primary biological distinction lies in their metabolic availability and suitability as substrates for enzymes.

Experimental Protocols

The analysis and preparation of pure threonine stereoisomers require specialized stereoselective techniques.

Protocol: Chiral Separation by HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating the four stereoisomers of threonine.

Objective: To separate and quantify the four stereoisomers of threonine from a mixture.

Principle: The enantiomers and diastereomers interact differently with the chiral stationary phase, leading to different retention times and thus separation. Diastereomers can often be separated on a standard achiral column, but separating the enantiomeric pairs (L/D-Threonine and L/D-allo-Threonine) requires a chiral column.

Methodology:

-

Sample Preparation & Derivatization:

-

For enhanced detection (especially at low concentrations) and improved chromatographic behavior, pre-column derivatization is often employed.

-

A common derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with the primary amine group to yield a highly fluorescent derivative.

-

Protocol: Dissolve the amino acid sample in a borate (B1201080) buffer (pH ~8.0). Add a solution of NBD-F in acetonitrile. Incubate at 60°C for 5-10 minutes. Stop the reaction by adding a weak acid like HCl.

-

-

Chromatographic System:

-

HPLC System: A standard HPLC or UHPLC system equipped with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm for NBD derivatives).

-

Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), is highly effective for separating underivatized amino acid enantiomers.[18] Crown-ether based CSPs are also used.[19]

-

Mobile Phase: A typical mobile phase is a mixture of an aqueous component (e.g., water with a small amount of formic acid or trifluoroacetic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio is optimized to achieve the best resolution.[18]

-

Gradient Elution: A gradient elution program, where the composition of the mobile phase is changed over time, is often necessary to resolve all four isomers in a single run.

-

-

Execution:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the derivatized (or underivatized) sample.

-

Run the gradient elution program.

-

Monitor the eluent with the fluorescence (or MS) detector. The isomers will elute at distinct retention times.

-

-

Quantification:

-

Generate a calibration curve for each stereoisomer using standards of known concentration.

-

Calculate the concentration of each isomer in the sample by comparing its peak area to the calibration curve.

-

Protocol: Stereoselective Synthesis of allo-Threonine

Pure allo-threonine can be synthesized from the more readily available threonine via an oxidation-reduction sequence that inverts the stereochemistry at the β-carbon (C3).

Objective: To synthesize L-allo-threonine from L-threonine.

Principle: The synthesis involves protecting the amine and carboxyl groups, oxidizing the C3 hydroxyl group to a ketone (which removes the C3 chiral center), and then stereoselectively reducing the ketone back to a hydroxyl group, favoring the formation of the allo diastereomer.

Methodology:

-

Protection of Functional Groups:

-

Protect the amine group of L-threonine, for example, as an Fmoc (Fluorenylmethyloxycarbonyl) derivative.

-

Protect the carboxylic acid, for instance, as a methyl ester or by forming a cyclic ortho ester.

-

-

Oxidation:

-

Oxidize the secondary alcohol at C3 to a ketone using a suitable oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane). This intermediate is a protected 2-amino-3-oxobutanoate.

-

-

Diastereoselective Reduction:

-

Reduce the ketone back to an alcohol. The choice of reducing agent and conditions will determine the diastereoselectivity.

-

Using a bulky reducing agent (e.g., L-Selectride) or a chelating reducing agent (e.g., sodium borohydride (B1222165) in the presence of a Lewis acid) can favor the approach of the hydride from the less hindered face, leading to the formation of the allo configuration.

-

-

Deprotection:

-

Remove the protecting groups from the amine and carboxyl functionalities under appropriate conditions (e.g., piperidine (B6355638) for Fmoc, hydrolysis for the ester) to yield the final L-allo-threonine product.

-

-

Purification:

-

Purify the final product by recrystallization or chromatography to remove any remaining starting material or the threo isomer.

-

Conclusion

The stereoisomers of this compound provide a classic example of how subtle differences in 3D molecular architecture lead to profound differences in physical properties and biological function. For researchers in drug development, understanding these differences is paramount. The incorporation of non-natural isomers like D-threonine or allo-threonine into peptide-based therapeutics is a key strategy for enhancing stability and modulating activity.[20][21] Furthermore, the ability to accurately separate and quantify these isomers using techniques like chiral HPLC is essential for quality control, metabolic studies, and diagnostics. This guide serves as a foundational resource for navigating the complexities of threonine stereochemistry.

References

- 1. Threonine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Threonine [webbook.nist.gov]

- 4. D-Threonine | C4H9NO3 | CID 69435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. D-allo-Threonine, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-allo-threonine [stenutz.eu]

- 10. Ch27 pKa and pI values [chem.ucalgary.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. homework.study.com [homework.study.com]

- 13. Amino acid - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. acs.org [acs.org]

- 16. Allothreonine - Wikipedia [en.wikipedia.org]

- 17. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 20. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 21. ijpsjournal.com [ijpsjournal.com]

The Biological Dichotomy of Threonine: An In-depth Technical Guide to D- and L-Threonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonine, an essential amino acid, exists as two stereoisomers, L-threonine and D-threonine (B559538), which exhibit markedly distinct biological roles. L-threonine is a fundamental component of proteins and a key player in various metabolic and signaling pathways crucial for life in higher organisms. In stark contrast, D-threonine is largely absent from the proteome of eukaryotes and is primarily associated with the metabolism of microorganisms. However, the unique properties of D-threonine, particularly its resistance to enzymatic degradation, have made it a valuable building block in the development of novel therapeutics. This technical guide provides a comprehensive analysis of the contrasting biological functions of D- and L-threonine, detailing their metabolic fates, enzymatic interactions, and roles in cellular signaling. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a thorough resource for researchers in the fields of biochemistry, pharmacology, and drug development.

L-Threonine: The Proteogenic Workhorse

L-threonine is the biologically active and predominantly occurring isomer in eukaryotes. As an essential amino acid, it cannot be synthesized de novo by humans and must be obtained from the diet.[1] Its biological significance is multifaceted, extending from its foundational role in protein structure to its involvement in intricate cellular signaling networks.

Metabolic Pathways of L-Threonine

The metabolism of L-threonine is a central hub in cellular biochemistry, leading to the production of vital intermediates. The primary catabolic routes for L-threonine in mammals are through the action of two key enzymes: L-threonine dehydratase and L-threonine dehydrogenase.[2]

-

L-Threonine Dehydratase Pathway: This is the principal pathway for L-threonine catabolism in most tissues. L-threonine dehydratase (also known as threonine deaminase) catalyzes the conversion of L-threonine to α-ketobutyrate and ammonia. α-ketobutyrate can then be further metabolized to propionyl-CoA and subsequently succinyl-CoA, which enters the citric acid cycle.

-

L-Threonine Dehydrogenase Pathway: This pathway involves the oxidation of L-threonine to 2-amino-3-ketobutyrate, which is then cleaved into glycine (B1666218) and acetyl-CoA. This route is particularly important as it provides a significant source of glycine for various biosynthetic processes, including the synthesis of purines, glutathione, and creatine.[2]

-

L-Threonine Aldolase (B8822740) Pathway: L-threonine can also be reversibly cleaved by L-threonine aldolase to yield glycine and acetaldehyde.[3] While this enzyme is present in mammals, its contribution to overall L-threonine catabolism is considered to be minor compared to the dehydratase and dehydrogenase pathways.

Signaling Role of L-Threonine

Beyond its metabolic functions, L-threonine acts as a signaling molecule, influencing cell growth, proliferation, and survival. A key pathway regulated by L-threonine is the PI3K/Akt/mTOR signaling cascade, a central regulator of cellular processes.[2] L-threonine has been shown to activate this pathway, leading to the phosphorylation of downstream targets such as p70S6K and 4E-BP1, which in turn promote protein synthesis and cell cycle progression. This signaling role is crucial in various contexts, including immune cell function and embryonic stem cell proliferation.[2]

D-Threonine: A Tale of Microbial Metabolism and Pharmaceutical Promise

In contrast to its L-isomer, D-threonine is not incorporated into proteins during ribosomal synthesis and its presence in mammals is minimal, primarily originating from the gut microbiota and diet.[4] While not a building block for eukaryotes, D-threonine plays a significant role in the bacterial world and has emerged as a valuable tool in drug development.

Metabolism of D-Threonine

The primary enzyme responsible for D-threonine metabolism is D-threonine aldolase, which catalyzes the reversible cleavage of D-threonine into glycine and acetaldehyde.[5] This enzyme is found in various bacteria and is distinct from its L-specific counterpart. D-threonine aldolase requires pyridoxal-5'-phosphate (PLP) as a cofactor and is activated by divalent metal cations such as Co²⁺, Ni²⁺, Mn²⁺, or Mg²⁺.[6]

D-Threonine in Drug Development

The "unnatural" stereochemistry of D-threonine confers a significant advantage in pharmaceutical applications: resistance to proteolytic degradation. Peptides and peptidomimetic drugs are often susceptible to rapid breakdown by proteases in the body, leading to a short in vivo half-life. By strategically incorporating D-amino acids like D-threonine into a peptide sequence, the resulting therapeutic can exhibit enhanced stability and improved pharmacokinetic properties.[7] This has led to the use of D-threonine as a chiral building block in the synthesis of various drugs, including antibiotics and enzyme inhibitors.[4][8] The introduction of a D-amino acid can alter the peptide's conformation, potentially leading to improved receptor binding and biological activity, in addition to increased stability.

Quantitative Comparison of D- and L-Threonine Biology

To provide a clear overview of the differences in the biological activity of D- and L-threonine, the following tables summarize key quantitative data.

Enzyme Kinetics

Table 1: Kinetic Parameters of Threonine Aldolases with Threonine Isomers

| Enzyme | Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Reference |

| L-Threonine Aldolase | Escherichia coli | L-allo-Threonine | 0.24 | 3.55 | 14.78 | [6] |

| L-Threonine | 19.4 | 1.87 | 0.096 | [6] | ||

| D-Threonine Aldolase | Delftia sp. | D-Threonine | - | - | - | [5] |

| D-allo-Threonine | - | - | - | [5] |

Table 2: Kinetic Parameters of Threonine Dehydratase with L-Threonine

| Enzyme | Source | Substrate | K_0.5 (mM) | Hill Coefficient | Effector | Reference |

| Threonine Dehydratase | Corynebacterium glutamicum | L-Threonine | 21 | 2.4 | None | [9] |

| L-Threonine | 78 | 3.7 | Isoleucine (inhibitor) | [9] | ||

| L-Threonine | 12 | ~1 | Valine (activator) | [9] |

In Vivo Concentrations

Table 3: Concentrations of Threonine Isomers in Rat Tissues

| Tissue | D-Threonine (nmol/g wet tissue) | D-allo-Threonine (nmol/g wet tissue) | L-allo-Threonine | Reference |

| Corpus Striatum | 0.85 ± 0.05 | 5.01 ± 0.32 | Not Detected | [10] |

| Frontal Cortex | ~0.6 | ~4.0 | Not Detected | [10] |

| Cerebellum | ~0.4 | ~2.5 | Not Detected | [10] |

| Urine | Significant amounts | Higher amounts than D-Thr | Not Detected | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of D- and L-threonine.

Protocol for the Separation and Quantification of Threonine Isomers by HPLC

This protocol is based on the method described by Hamase et al. for the analysis of threonine isomers in mammalian tissues.[10]

Objective: To separate and quantify L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine.

Principle: Pre-column derivatization with a fluorescent agent followed by two-dimensional HPLC separation using a reversed-phase column and a chiral column.

Materials:

-

Tissue homogenizer

-

Centrifuge

-

HPLC system with a fluorescence detector

-

Reversed-phase column (e.g., C18)

-

Chiral column (e.g., based on a chiral crown ether or a ligand-exchange type)

-

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

-

Boric acid buffer

-

Perchloric acid

-

Threonine isomer standards

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in 10 volumes of 0.1 M perchloric acid.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and neutralize with 1 M potassium hydroxide.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Derivatization:

-

Mix 10 µL of the sample with 10 µL of 50 mM NBD-F in acetonitrile and 80 µL of 0.1 M boric acid buffer (pH 8.0).

-

Incubate at 60°C for 5 minutes.

-

Stop the reaction by adding 900 µL of the initial mobile phase.

-

-

HPLC Analysis:

-

First Dimension (Reversed-Phase):

-

Inject the derivatized sample onto the C18 column.

-

Use a gradient of acetonitrile in a suitable buffer (e.g., phosphate (B84403) buffer) to separate the NBD-derivatized amino acids.

-

-

Second Dimension (Chiral Separation):

-

Use a column-switching system to transfer the fraction containing the threonine isomers to the chiral column.

-

Employ an isocratic mobile phase suitable for the specific chiral column to separate the four threonine isomers.

-

-

Detection:

-

Detect the fluorescent derivatives using an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.

-

-

-

Quantification:

-

Generate a standard curve for each threonine isomer using known concentrations of the standards.

-

Calculate the concentration of each isomer in the sample by comparing its peak area to the standard curve.

-

Protocol for Threonine Aldolase Activity Assay

This protocol describes a general method for determining the activity of threonine aldolase by measuring the formation of acetaldehyde.[6]

Objective: To measure the catalytic activity of L- or D-threonine aldolase.

Principle: The retro-aldol cleavage of threonine produces acetaldehyde, which is then reduced to ethanol (B145695) by alcohol dehydrogenase, coupled with the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Temperature-controlled cuvette holder

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

-

L- or D-threonine solution (substrate)

-

NADH solution

-

Yeast alcohol dehydrogenase

-

Purified threonine aldolase solution

Procedure:

-

Reaction Mixture Preparation:

-

In a 1 mL cuvette, prepare a reaction mixture containing:

-

800 µL of reaction buffer

-

100 µL of threonine solution (to a final concentration in the desired range, e.g., 1-20 mM)

-

50 µL of NADH solution (to a final concentration of ~0.2 mM)

-

10 µL of yeast alcohol dehydrogenase solution (~10 units)

-

-

-

Assay Initiation:

-

Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 40 µL of the threonine aldolase solution.

-

Quickly mix the contents of the cuvette by inverting.

-

-

Data Acquisition:

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Record the absorbance at regular intervals (e.g., every 15 seconds).

-

-

Calculation of Activity:

-

Determine the linear rate of absorbance change (ΔA₃₄₀/min).

-

Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Conclusion

The biological roles of D-threonine and L-threonine are distinctly defined by their stereochemistry. L-threonine is an indispensable amino acid for higher organisms, integral to protein synthesis and a key regulator of cellular metabolism and signaling. In contrast, D-threonine's biological significance in eukaryotes is minimal, but its unique properties have been harnessed for therapeutic innovation. The resistance of D-threonine to enzymatic degradation makes it a valuable component in the design of peptide-based drugs with enhanced stability and bioavailability. A thorough understanding of the contrasting metabolic pathways, enzymatic specificities, and signaling functions of these two isomers is crucial for advancing our knowledge in fundamental biochemistry and for the continued development of novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to exploring the fascinating dichotomy of threonine's stereoisomers.

References

- 1. Page loading... [guidechem.com]

- 2. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic breakdown of threonine by threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]

- 5. A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Crystal Structure of D-Threonine Aldolase from Alcaligenes xylosoxidans Provides Insight into a Metal Ion Assisted PLP-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Biosynthesis of DL-Threonine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of the essential amino acid DL-Threonine. The content herein is curated for professionals in research, science, and drug development, offering detailed information on its natural sources, biosynthetic pathways, and the experimental methodologies used in its study.

Natural Sources of L-Threonine

L-Threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1][2] It is a crucial component of proteins and is involved in various metabolic processes.[2] A well-balanced diet rich in protein is necessary to meet the daily requirement, which for adults is approximately 15 mg per kilogram of body weight per day.[3][4]

The following tables summarize the quantitative L-Threonine content in a variety of natural food sources.

Table 1: L-Threonine Content in Animal-Based Products

| Food Source | L-Threonine Content (mg per 100g) |

| Lean Beef (Skirt Steak) | 1595 |

| Chicken Breast (Lean) | 1438 |

| Lamb Roast | ~1521 |

| Pork Chops (Lean) | Not explicitly quantified |

| Tuna (Fish) | Not explicitly quantified |

| Salmon (Fish) | Not explicitly quantified |

| Eggs | Not explicitly quantified |

| Milk | Not explicitly quantified |

| Cottage Cheese | Not explicitly quantified |

| Cheese | Not explicitly quantified |

Data compiled from various sources. Exact values can vary based on preparation and specific product.[4][5]

Table 2: L-Threonine Content in Plant-Based Products

| Food Source | L-Threonine Content (mg per 100g) |

| Tofu (Firm) | Not explicitly quantified |

| Soybeans (Boiled, Edamame) | Not explicitly quantified |

| Lentils | Not explicitly quantified |

| Black Turtle Beans | Not explicitly quantified |

| Sesame Seeds | Not explicitly quantified |

| Sunflower Seeds | Not explicitly quantified |

| Flaxseeds | Not explicitly quantified |

| Cashews | Not explicitly quantified |

| Almonds | Not explicitly quantified |

| Pistachios | Not explicitly quantified |

| Wheat Germ | Not explicitly quantified |

| Spirulina | Not explicitly quantified |

| Quinoa (Cooked) | ~138 |

| Green Peas (Cooked) | Not explicitly quantified |

Data compiled from various sources. Exact values can vary based on preparation and specific product.[1][4][5]

Biosynthesis of L-Threonine

In microorganisms and plants, L-Threonine is synthesized from the precursor L-aspartate through a multi-step enzymatic pathway.[1][6] This pathway is a branch of the aspartate family of amino acids, which also leads to the synthesis of lysine, methionine, and isoleucine.[7][8] The industrial production of L-Threonine predominantly relies on microbial fermentation, primarily using engineered strains of Escherichia coli and Corynebacterium glutamicum.[5][9]

The biosynthesis of L-Threonine from L-aspartate involves five key enzymatic reactions. The pathway is tightly regulated, primarily through feedback inhibition, where the end-product L-Threonine inhibits the activity of the initial enzymes in the pathway.[6][10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of L-Threonine biosynthesis.

Aspartokinase Activity Assay

This spectrophotometric assay measures the activity of aspartokinase, the first enzyme in the threonine biosynthesis pathway, by quantifying the formation of aspartyl-hydroxamate.

Materials:

-

Enzyme extract

-

100 mM Tris-HCl buffer (pH 7.4) containing 1 mM DTT and 20% (v/v) ethanediol

-

500 mM L-aspartic acid (pH 7.4)

-

125 mM Magnesium sulfate (B86663) (MgSO₄)

-

200 mM ATP (pH 7.4)

-

4 M Hydroxylamine (pH 7.4)

-

Ferric chloride (FeCl₃) reagent (10% FeCl₃ and 5% trichloroacetic acid in 0.67 M HCl)

Procedure:

-

Prepare the assay mixture in a final volume of 500 µL containing:

-

100 µL 100 mM Tris-HCl buffer

-

100 µL 500 mM L-aspartic acid

-

50 µL 125 mM MgSO₄

-

50 µL 4 M hydroxylamine

-

100 µL H₂O

-

50 µL enzyme extract

-

-

Initiate the reaction by adding 50 µL of 200 mM ATP.

-

Incubate the reaction mixture at 35°C for 30 minutes.[11]

-

Stop the reaction by adding 500 µL of the ferric chloride reagent.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 540 nm. The absorbance is proportional to the amount of aspartyl-hydroxamate formed.

Homoserine Dehydrogenase Activity Assay

This spectrophotometric assay determines the activity of homoserine dehydrogenase by monitoring the reduction of NADP⁺ to NADPH at 340 nm.

Materials:

-

Enzyme extract

-

100 mM Potassium phosphate (B84403) buffer (pH 7.2)

-

20 mM L-homoserine

-

2 mM NADP⁺

Procedure:

-

Prepare a reaction mixture containing the potassium phosphate buffer and L-homoserine.

-

Add the enzyme extract to the reaction mixture.

-

Initiate the reaction by adding NADP⁺.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of NADPH formation and thus the enzyme activity.

Fed-Batch Fermentation for L-Threonine Production

This protocol outlines a typical fed-batch fermentation process for the production of L-Threonine using an engineered strain of E. coli.

Materials and Equipment:

-

Engineered E. coli strain for L-Threonine production

-

Seed culture medium (e.g., LB medium)

-

Fermentation medium (e.g., containing sucrose (B13894), yeast extract, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, FeSO₄·7H₂O, and MnSO₄·7H₂O)[1]

-

Feeding solution (e.g., concentrated glucose or sucrose solution)

-

Bioreactor (e.g., 5 L jar fermentor) with controls for temperature, pH, and dissolved oxygen (DO)

-

Ammonia (B1221849) solution (25% v/v) for pH control

Procedure:

-

Seed Culture Preparation: Inoculate a flask containing seed culture medium with the E. coli strain and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase.

-

Fermentor Inoculation: Aseptically transfer the seed culture to the bioreactor containing the sterile fermentation medium.

-

Batch Phase: Maintain the temperature at 37°C and the pH at 7.0 (controlled by the automatic addition of ammonia solution). The dissolved oxygen (DO) level should be maintained at approximately 20-30% saturation by adjusting the agitation and aeration rates.[6]

-

Fed-Batch Phase: Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the continuous or intermittent feeding of the concentrated carbon source solution. The feeding rate should be controlled to maintain the carbon source concentration at a low level (e.g., 5-20 g/L for glucose) to avoid the accumulation of inhibitory byproducts like acetate.[1][9]

-

Monitoring: Regularly take samples to monitor cell growth (OD₆₀₀), substrate consumption, and L-Threonine production using methods like HPLC.

-

Harvesting: Continue the fermentation until the desired L-Threonine concentration is reached or the production rate significantly decreases.

Determination of Threonine Concentration by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of amino acids like threonine in fermentation broths or other biological samples.

Materials and Equipment:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase A: Phosphate buffer (e.g., 10 mM, pH 7.4)[12]

-

Mobile phase B: Acetonitrile

-

Threonine standard solution

-

Sample from fermentation broth, clarified by centrifugation or filtration

Procedure:

-

Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm filter. Dilute the sample as necessary to fall within the linear range of the standard curve.

-

Standard Curve Preparation: Prepare a series of threonine standard solutions of known concentrations.

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Inject a fixed volume (e.g., 10 µL) of the prepared sample and standard solutions.[12]

-

Run a gradient elution program. For example, start with 100% mobile phase A for a set time, then linearly increase the concentration of mobile phase B.[12]

-

Detect the eluted threonine using a UV detector at an appropriate wavelength (e.g., 225 nm).[12]

-

-

Quantification: Identify the threonine peak in the chromatogram based on the retention time of the standard. Calculate the concentration of threonine in the sample by comparing its peak area to the standard curve.

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[13] For L-Threonine production, ¹³C-MFA is often employed to understand the distribution of carbon from a labeled substrate (e.g., ¹³C-glucose) through the central carbon metabolism and into the threonine biosynthesis pathway. This information is critical for identifying metabolic bottlenecks and guiding rational strain engineering strategies.

The general workflow for ¹³C-MFA involves:

-

Isotope Labeling Experiment: Culturing the microbial strain in a defined medium containing a ¹³C-labeled substrate.

-

Sample Collection and Preparation: Harvesting cells during the metabolic steady state and hydrolyzing the biomass to obtain proteinogenic amino acids.

-

¹³C Labeling Analysis: Measuring the mass isotopomer distribution of the amino acids using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Metabolic Modeling and Flux Calculation: Using a computational model of the organism's metabolic network to estimate the intracellular fluxes that best fit the experimentally determined labeling patterns.

By understanding the natural availability and the intricate biosynthetic machinery of this compound, coupled with robust experimental methodologies, researchers and developers are better equipped to harness its potential in various applications, from nutritional science to the development of novel therapeutics.

References

- 1. High-level production of L-threonine by recombinant Escherichia coli with combined feeding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. food composition tables for the near east [fao.org]

- 4. Top 10 Foods Highest in Threonine [myfooddata.com]

- 5. 9 Essential Amino Acids | Food Sources to Find Them | FoodUnfolded [foodunfolded.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. helixchrom.com [helixchrom.com]

- 8. nutritionvalue.org [nutritionvalue.org]

- 9. Optimization of fermentation conditions for the biosynthesis of L-threonine by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fed-Batch Fermentation of L- Threonine by Escherichia Coli Supplemented with B-Vitamins | Atlantis Press [atlantis-press.com]

- 11. scielo.br [scielo.br]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reliable Metabolic Flux Estimation in Escherichia coli Central Carbon Metabolism Using Intracellular Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

DL-Threonine: A Chiral Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DL-Threonine, a racemic mixture of the essential amino acid threonine, serves as a versatile and cost-effective starting material in the stereoselective synthesis of a wide array of complex organic molecules. Its inherent chirality, once resolved, provides access to two distinct chiral pools that are invaluable in the construction of natural products, pharmaceuticals, and other high-value chiral compounds. This technical guide explores the core applications of this compound as a precursor in organic synthesis, providing a comprehensive overview of its resolution, its transformation into key synthetic intermediates, and its role in the synthesis of bioactive molecules.

Resolution of this compound: Accessing the Chiral Pool

The critical first step in utilizing this compound for stereoselective synthesis is the separation of its enantiomers, D-threonine and L-threonine. Various methods have been developed to achieve this resolution, each with its own advantages and applications.

Chemical Resolution

Classical chemical resolution remains a widely used technique. This often involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. One of the historical methods involves the use of the alkaloid brucine (B1667951) for the resolution of N-formyl-DL-threonine. While effective, this method often requires multiple recrystallizations to achieve high enantiomeric purity.

Experimental Protocol: Resolution of N-formyl-O-methyl-DL-threonine with Brucine (Conceptual)

Note: This is a conceptual protocol based on historical methods. Specific quantities and conditions would need to be optimized based on the original literature.

-

Preparation of N-formyl-O-methyl-DL-threonine: this compound is first converted to its N-formyl-O-methyl derivative. This derivative provides a suitable handle for reaction with the resolving agent.

-

Diastereomeric Salt Formation: The N-formyl-O-methyl-DL-threonine is dissolved in a suitable solvent, such as methanol, and treated with a stoichiometric amount of brucine.

-

Fractional Crystallization: The solution is allowed to cool, leading to the precipitation of the less soluble diastereomeric salt (e.g., the brucine salt of N-formyl-L-threonine). The salt is collected by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free N-formyl-L-threonine derivative and the brucine, which can be recovered.

-

Hydrolysis: The N-formyl and O-methyl protecting groups are then removed by acid hydrolysis to yield L-threonine.

-

Isolation of the Other Enantiomer: The mother liquor from the fractional crystallization, now enriched in the D-enantiomer, is treated similarly to isolate D-threonine.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical methods. Enzymes such as L-threonine dehydratase can selectively act on the L-enantiomer in a racemic mixture, leaving the D-enantiomer untouched. This kinetic resolution is highly efficient for the production of optically pure D-threonine.

Experimental Protocol: Enzymatic Kinetic Resolution of this compound (Conceptual)

Note: This protocol is based on the principles of enzymatic kinetic resolution. Specific enzyme concentrations, pH, temperature, and reaction times would be dependent on the specific enzyme used.

-

Enzyme and Substrate Preparation: A buffered aqueous solution is prepared containing this compound.

-

Enzymatic Reaction: L-threonine dehydratase is added to the solution. The enzyme selectively catalyzes the conversion of L-threonine to 2-oxobutyrate and ammonia. The reaction is monitored until approximately 50% conversion is reached.

-

Separation: The reaction mixture, now containing D-threonine and 2-oxobutyrate, is subjected to a separation technique, such as ion-exchange chromatography, to isolate the D-threonine.

This compound as a Chiral Precursor in Total Synthesis

Once resolved, both D- and L-threonine are powerful chiral building blocks for the synthesis of complex natural products and pharmaceuticals. The two stereocenters in threonine provide a rigid stereochemical framework that can be elaborated upon with high diastereoselectivity.

Synthesis of Legionaminic Acid

A notable example is the total synthesis of legionaminic acid, a nine-carbon diamino sugar found on the surface of pathogenic bacteria, starting from D-threonine.[1][2][3][4] The synthesis leverages the stereochemistry of D-threonine to control the formation of new stereocenters.

Key Synthetic Steps:

-

Oxazoline (B21484) Formation and Epimerization: The synthesis commences with the epimerization of the C3 hydroxyl group of D-threonine via the formation of an oxazoline intermediate, followed by acid hydrolysis to yield a D-allo-threonine derivative.[1]

-

Chelation-Controlled Additions: The synthesis employs chelation-controlled organometallic additions to set the stereochemistry of newly formed hydroxyl and amino groups.[1][2]

-

Petasis Multicomponent Reaction: A key carbon-carbon bond-forming step is a Petasis multicomponent reaction, which allows for the efficient construction of the carbon backbone.[1][2]

The overall synthetic pathway is a testament to the utility of threonine as a chiral starting material for the construction of complex, polyfunctionalized molecules.

Caption: Synthetic pathway to Legionaminic Acid from D-Threonine.

Synthesis of Pyrroloindoline Alkaloids

Threonine derivatives can also be used in combination with other chiral building blocks, such as tryptophan, to synthesize complex alkaloids. The synthesis of dimeric pyrroloindoline natural products like (-)-calycanthidine (B1255498) and (-)-chimonanthine showcases the power of this approach. These syntheses often involve the coupling of two tryptamine (B22526) units, where the stereochemistry can be controlled through various asymmetric methods.

Synthesis of Heterocyclic Compounds: The Oxazoline Ring

Threonine and its derivatives are excellent precursors for the synthesis of 2-oxazolines, a class of five-membered heterocyclic compounds with a wide range of applications, including as chiral ligands in asymmetric catalysis and as protecting groups for carboxylic acids. The synthesis typically involves the cyclization of an N-acyl-threonine derivative.

Experimental Protocol: Synthesis of a 2-Oxazoline from an N-Acyl Threonine Derivative (General)

-

N-Acylation: The amino group of a threonine ester (e.g., L-threonine methyl ester) is acylated with a carboxylic acid or its activated derivative (e.g., an acid chloride or anhydride).

-

Cyclization: The resulting N-acyl threonine ester is treated with a dehydrating agent, such as thionyl chloride or a Burgess-type reagent, to promote cyclization to the oxazoline. The reaction often proceeds with inversion of configuration at the carbinol center.

-

Purification: The crude oxazoline is purified by column chromatography or distillation.

Caption: General synthesis of 2-oxazolines from threonine esters.

Enzymatic Synthesis of β-Hydroxy-α-Amino Acids

Threonine aldolases are a class of enzymes that catalyze the reversible aldol (B89426) addition of glycine (B1666218) to an aldehyde to form a β-hydroxy-α-amino acid. These enzymes exhibit high stereocontrol at the α-carbon, making them valuable tools for the asymmetric synthesis of non-proteinogenic amino acids, which are important building blocks for many pharmaceuticals.

Quantitative Data on Threonine Aldolase (B8822740) Catalyzed Reactions

| Enzyme Source | Aldehyde Substrate | Product | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Reference |

| Thermotoga maritima | Benzaldehyde (B42025) | Phenylserine | ~40 | 20 | 99 | [5] |

| Pseudomonas sp. | 4-Methylsulfonylbenzaldehyde | L-threo-4-methylsulfonylphenylserine | 94.4 | 19 (improved to 61) | >99 | [6] |

| Alcaligenes xylosoxidans | Various benzaldehydes | D-syn-β-hydroxy-α-amino acids | up to 99 | up to 99 | >99 | [7] |

Experimental Protocol: Enzymatic Synthesis of Phenylserine [5]

-

Reaction Setup: In a test tube, combine glycine (750 mg, 1 M), benzaldehyde (106 mg, 0.1 M), a 5 mM solution of pyridoxal (B1214274) 5'-phosphate (PLP, 100 µL), and dimethyl sulfoxide (B87167) (DMSO, 2 mL).

-

Enzyme Addition: Add a solution of threonine aldolase (0.9 mL, 2.7 mg, activity = 0.407 U/mL) and 7 mL of a 50 mM phosphate (B84403) buffer solution.

-

Reaction Conditions: Stir the reaction mixture at 70 °C.

-

Work-up: After the desired reaction time (e.g., 20, 40, or 60 minutes), quench a 1 mL sample of the reaction by adding a 30% trichloroacetic acid solution.

-

Extraction and Analysis: Extract the quenched sample with an internal standard solution (1,3-dimethoxybenzene in ethyl acetate) for analysis by chromatography to determine yield, diastereomeric excess, and enantiomeric excess.

Threonine-Derived Scaffolds in Drug Discovery

The chiral scaffolds derived from threonine are prevalent in a variety of bioactive molecules, including β-lactam antibiotics. The stereochemistry of the threonine backbone can be crucial for the biological activity of these drugs. The mechanism of action of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs).

Caption: Mechanism of action of β-lactam antibiotics.

Conclusion

This compound is a readily available and versatile chiral precursor that provides access to a rich and diverse range of stereochemically defined building blocks for organic synthesis. Through efficient resolution techniques and a variety of chemical and enzymatic transformations, both D- and L-threonine can be elaborated into complex natural products, pharmaceutical agents, and valuable chiral ligands. The continued development of novel synthetic methodologies centered around threonine will undoubtedly lead to further advancements in the fields of drug discovery, materials science, and asymmetric catalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Total synthesis of legionaminic acid as basis for serological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new approach to the synthesis of legionaminic acid analogues - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07771A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of action of DD-peptidases: the role of Threonine-299 and -301 in the Streptomyces R61 DD-peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of DL-Threonine Crystals

Abstract: This technical guide provides a comprehensive overview of the core physical properties of DL-Threonine crystals, a racemic mixture of the essential amino acid threonine. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's crystalline characteristics. It covers crystallographic, spectroscopic, thermal, and solubility data, along with detailed experimental protocols for their determination. The interplay between these properties and their relevance in pharmaceutical applications is also discussed.

Crystallographic Properties

This compound, as a racemic compound, crystallizes as a conglomerate or a racemic crystal. The enantiopure form, L-threonine (B559522), has been extensively studied and provides significant insight into the expected crystal structure. L-threonine typically crystallizes in a non-centrosymmetric orthorhombic system, which is a fundamental prerequisite for properties like second-harmonic generation (SHG).[1][2][3] The crystal structure is characterized by a three-dimensional network of hydrogen bonds involving the zwitterionic amino acid molecules.[4][5]

Scanning Electron Microscopy (SEM) reveals that this compound crystals grown from a pure aqueous solution exhibit a morphology characterized by elongated growth along the a-axis.[6] The crystal habit can be significantly altered by the presence of additives, such as chiral polymers, during crystallization.[6]

Table 1: Crystallographic Data for L-Threonine Crystals

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | P2₁2₁2₁ | [1][2][3] |

| Unit Cell Parameters | a = 5.15 Å, b = 7.75 Å, c = 13.66 Å | [1] |

| Cell Angles | α = β = γ = 90° | [1] |

| Cell Volume (V) | 546 ų | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its purification, crystallization, and formulation in pharmaceutical applications. It is known to be soluble in water but insoluble in absolute ethanol (B145695) and other common neutral solvents.[7][8] The solubility of its enantiopure form, L-threonine, has been quantified in various solvents, demonstrating a strong dependence on the solvent's polarity and temperature. The solubility in single solvents follows the order: dimethylsulfoxide (DMSO) < acetonitrile (B52724) (ACN) < N,N-dimethylformamide (DMF) < ethylene (B1197577) glycol (EG) < water.[9]

Table 2: Solubility of L-Threonine in Various Solvents at 298.15 K (25 °C)

| Solvent | Solubility (mol/kg) | Solubility (mg/mL) | Reference |

| Water | 0.8220 | 97.0 | [8][9] |

| Ethylene Glycol (EG) | 0.3101 | - | [9] |

| N,N-Dimethylformamide (DMF) | 0.1337 | - | [9] |

| Acetonitrile (ACN) | 0.1188 | - | [9] |

| Dimethylsulfoxide (DMSO) | 0.1107 | - | [9] |

| Acetic Acid | Suitable for single crystal growth; solubility increases with temperature. | - | [10] |

| Ethanol | Insoluble/Practically Insoluble | - | [7][8] |

| Ethyl Ether | Insoluble | - | [8] |

| Chloroform | Insoluble | - | [8] |

Thermal Stability and Decomposition

Thermal analysis provides crucial information regarding the stability of this compound crystals at different temperatures, defining their suitability for processing and storage. The melting point for this compound is consistently reported with decomposition. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine these properties. TGA curves for L-threonine show a sharp weight loss indicating decomposition, while the endothermic peak in the corresponding DTA/DSC curve confirms the melting/decomposition point.[5][11] The sharpness of this peak is also an indicator of the crystal's purity and degree of crystallinity.[5]

Table 3: Thermal Properties of Threonine Crystals

| Compound | Property | Value (°C) | Reference |

| This compound | Melting Point (with decomposition) | 244 | [7][12] |

| L-Threonine | Melting Point (with decomposition) | 256 | [8] |

| L-Threonine | Onset of Decomposition (TGA) | ~215 - 230 | [5][13] |

| L-Threonine doped with Ammonium Chloride | Thermal Stability up to | 215 | [13] |

| L-Threonine Lithium Chloride | Thermal Stability up to | 236 | [3] |

Spectroscopic Profile

Spectroscopic techniques are essential for confirming the molecular structure and identifying the functional groups within the this compound crystal.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy